molecular formula C27H30O15 B14858066 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B14858066
M. Wt: 594.5 g/mol
InChI Key: JAQAIBSNJJWIKR-VQMPHKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ternatumoside II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield simpler flavonoid structures .

Comparison with Similar Compounds

Similar Compounds

    Herbacetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid known for its anti-inflammatory and antioxidant activities.

    Quercetin: A well-studied flavonoid with a wide range of biological activities.

Uniqueness

Ternatumoside II is unique due to its specific ability to stimulate interferon-gamma expression, which is not commonly observed in other flavonoids . This makes it particularly valuable in immunological research and potential therapeutic applications .

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(32)24(41-26-21(36)20(35)18(33)15(8-28)40-26)22(37)27(38-9)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,24+,26?,27-/m0/s1

InChI Key

JAQAIBSNJJWIKR-VQMPHKDYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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